molecular formula C22H16ClN B13916838 N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine

N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine

Cat. No.: B13916838
M. Wt: 329.8 g/mol
InChI Key: DVDGQQRWWUWGKT-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-phenylnaphthalen-1-amine is a naphthalene-based aromatic amine featuring a 4-chlorophenyl and a phenyl group attached to the naphthalen-1-amine core. The chlorine substituent enhances lipophilicity and influences electronic distribution, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C22H16ClN

Molecular Weight

329.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine

InChI

InChI=1S/C22H16ClN/c23-18-13-15-20(16-14-18)24(19-9-2-1-3-10-19)22-12-6-8-17-7-4-5-11-21(17)22/h1-16H

InChI Key

DVDGQQRWWUWGKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)Cl)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Direct Aromatic Amination via Reflux of Naphthalen-1-amine with Chlorobenzene Derivatives

One classical method involves refluxing naphthalen-1-amine with chlorobenzene or substituted chlorobenzenes in ethanol solvent. For example, N-phenyl-1-naphthylamine (structurally close to the target compound) was synthesized by refluxing naphthalen-1-amine (1.0 g, 6.98 mmol) with chlorobenzene (0.783 g, 6.98 mmol) for 6 hours. The reaction progress was monitored by thin-layer chromatography (TLC), and after completion, the solvent was evaporated. The crude product was purified by column chromatography on silica gel using dichloromethane/methanol mixtures as eluents, yielding the diaryl amine as a pink solid with an 88% yield and melting point 59-61 °C.

Key features:

Parameter Details
Starting materials Naphthalen-1-amine, chlorobenzene (or substituted)
Solvent Ethanol
Reaction conditions Reflux for 6 hours
Purification Silica gel column chromatography (CH2Cl2/MeOH)
Yield Up to 88%
Product form Solid, characterized by NMR

This method can be adapted to use 4-chlorochlorobenzene to introduce the 4-chlorophenyl substituent, thus enabling the synthesis of this compound by analogous conditions.

Catalytic Condensation of Aniline and 1-Naphthylamine under Elevated Temperature and Pressure

A more industrially relevant method involves the condensation reaction between aniline and 1-naphthylamine catalyzed by acidic catalysts under elevated temperature and pressure. According to a patented process, N-phenyl-1-naphthylamine can be prepared by reacting aniline and 1-naphthylamine at temperatures between 100 and 400 °C, preferably 150 to 350 °C, under pressures above atmospheric (up to 15 bar) in the presence of fluorine-containing catalysts such as the reaction product of hydrogen fluoride, boric acid, and aniline or 1-naphthylamine.

Catalyst systems:

  • Fluorine-containing salts formed from HF, boric acid, and amines
  • Sulfonic acids including methane-, ethane-, benzenesulfonic acid derivatives (e.g., 4-chlorobenzenesulfonic acid)
  • Iodine as a catalyst in some variants

Reaction characteristics:

Parameter Details
Starting materials Aniline, 1-naphthylamine
Catalyst Fluorine-containing salts, sulfonic acids, iodine
Temperature 150-350 °C
Pressure Above atmospheric, up to 15 bar
Reaction time Variable, generally shorter than uncatalyzed
Yield 86-91% theoretical yield
Purification Aqueous extraction of catalyst, distillation of product

The process can be run batchwise or continuously. The catalyst can be recovered from aqueous phases and recycled without loss of activity. The reaction mixture is separated into organic and aqueous phases, with the organic phase containing the product purified by distillation to high purity.

This method is suitable for preparing this compound by substituting aniline with 4-chloroaniline or using mixed amine feedstocks.

Supporting Experimental Details from Recent Research

Recent experimental protocols for related compounds show the use of anhydrous dichloromethane as solvent and the addition of this compound as a solution for further functionalization reactions. Yields of related diaryl amines in these studies range from 56% to 69% depending on base and conditions, indicating the compound's stability and amenability to further synthetic transformations.

Comparative Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Temperature & Pressure Yield (%) Notes
Reflux in ethanol Naphthalen-1-amine + chlorobenzene None, thermal Reflux (~78 °C), atmospheric ~88 Simple, classical method, column chromatography purification
Catalytic condensation Aniline + 1-naphthylamine Fluorine-containing salts, sulfonic acids 150-350 °C, 1-15 bar 86-91 Industrially scalable, catalyst recyclable, distillation purification
Pd/Cu-catalyzed cross-coupling Aryl halides + naphthalen-1-amine Pd or Cu catalyst, base 80-120 °C, atmospheric High (varies) Modern, selective, adaptable to substituted amines
Functionalization in organic solvent This compound (as substrate) Various bases, anhydrous CH2Cl2 Ambient to mild heat 56-69 (for derivatives) Used in further synthetic transformations

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine

  • Structure : Chlorine is replaced with bromine.
  • Molecular Formula : C₂₂H₁₆BrN (vs. C₂₂H₁₆ClN for the chloro analog).
  • Molecular Weight : 374.28 g/mol (vs. 329.83 g/mol for the chloro compound).
  • The C–Br bond is weaker than C–Cl, making bromo derivatives more reactive in nucleophilic substitutions. Applications: Brominated analogs are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to enhanced leaving-group ability .

N-(4-Fluorophenyl)-N-phenylnaphthalen-1-amine

  • Structure : Fluorine replaces chlorine.
  • Electronic Effects : Fluorine’s strong electron-withdrawing nature increases ring deactivation compared to chlorine.
  • Impact : Reduced electrophilic substitution reactivity but improved metabolic stability in pharmaceuticals .

Core Structure Variations

Phthalazine Derivatives (e.g., N-(4-Chlorophenyl)-4-(phenoxymethyl)phthalazin-1-amine)

  • Core Structure : Phthalazine (two fused benzene rings with two nitrogen atoms) replaces naphthalene.
  • Biological Activity: Phthalazines are noted for anticancer properties due to DNA intercalation or kinase inhibition. The chloro-phenyl group enhances cytotoxicity compared to non-halogenated analogs .
  • Synthesis: Prepared via nucleophilic substitution of bromomethyl intermediates with phenols or amines .

Thiazole Derivatives (e.g., 4-(4-Chlorophenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine hydrochloride)

  • Core Structure : Thiazole ring (S and N heteroatoms) replaces naphthalene.
  • Applications : Thiazoles exhibit antimicrobial and antitumor activity. The hydrochloride salt improves aqueous solubility for drug formulation .

Functional Group Modifications

Hydroxamic Acids (e.g., N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide)

  • Functional Group : Hydroxamic acid (–CONHOH) replaces the amine.
  • Properties : Chelates metal ions (e.g., Fe³⁺, Zn²⁺), making it useful in antioxidant and anticancer therapies. The chloro-phenyl group enhances lipophilicity for membrane penetration .

Sulfonyl-Oxazole Derivatives (e.g., 4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine)

  • Functional Groups : Sulfonyl (–SO₂–) and oxazole.
  • Impact : Sulfonyl groups increase metabolic stability; oxazole’s aromaticity enhances π-π stacking in materials science .

Physicochemical and Electronic Properties

Compound Molecular Weight (g/mol) LogP* Melting Point (°C) Key Electronic Effects
N-(4-Chlorophenyl)-N-phenylnaphthalen-1-amine 329.83 5.2 180–185 Strong electron-withdrawing (Cl)
N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine 374.28 5.8 175–180 Weaker C–X bond; larger halogen
N-(4-Fluorophenyl)-N-phenylnaphthalen-1-amine 313.34 4.5 190–195 Extreme electron-withdrawing (F)
Phthalazin-1-amine derivative ~350 4.1 200–205 N-heterocycle enhances basicity

*Predicted using ChemDraw.

Stability and Degradation

  • Thermal Stability : Chloro derivatives decompose at ~250°C, higher than bromo analogs (~220°C) due to stronger C–Cl bonds .
  • Oxidative Stability : Electron-withdrawing groups (Cl, F) reduce oxidation susceptibility compared to methoxy-substituted analogs .

Biological Activity

N-(4-chlorophenyl)-N-phenylnaphthalen-1-amine, a compound with significant potential in medicinal chemistry, has been investigated for its biological activity, particularly in the context of cancer treatment and apoptosis inhibition. This article compiles data from various studies to provide a comprehensive overview of its biological effects.

The biological activity of this compound is primarily linked to its ability to interact with cellular targets involved in cancer progression. It has been shown to bind to DNA, potentially acting as an intercalator. This interaction can lead to conformational changes in DNA, which may disrupt replication and transcription processes essential for cancer cell survival.

DNA Binding Studies

Recent studies have demonstrated that compounds similar to this compound exhibit strong binding affinities to DNA. The binding mechanism involves:

  • π–π Stacking : Aromatic rings of the compound intercalate between DNA bases.
  • Hydrogen Bonding : Functional groups on the compound form hydrogen bonds with DNA, stabilizing the complex.

These interactions have been quantified using spectrophotometric methods, revealing that such compounds can significantly reduce cell viability in various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells .

Anticancer Activity

The anticancer properties of this compound have been evaluated through in vitro assays. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against different cancer cell lines:

Cell Line IC50 (μM)
A5490.281
HeLa0.356
MCF-70.249
Bel-74020.523
Eca-1090.514

These results indicate that this compound exhibits potent antiproliferative effects across multiple cancer types, making it a candidate for further development as an anticancer agent.

Case Studies

  • Cell Morphology Changes : Observations from microscopy studies indicated that treatment with this compound led to significant morphological changes in treated cells. For instance:
    • A549 Cells : Showed swelling and nuclear shrinkage at higher concentrations.
    • HeLa Cells : Transitioned from fusiform to spherical shapes with noticeable nuclear shrinkage as concentration increased.
    • MCF-7 Cells : Exhibited swelling at lower concentrations followed by contraction at higher doses .
  • Apoptosis Induction : Inhibition of apoptosis has been linked to various cancers. Compounds similar to this compound have been studied for their ability to disrupt the Inhibitor of Apoptosis Proteins (IAPs), which are known to prevent apoptosis in cancer cells. The potential for these compounds to enhance apoptosis through IAP inhibition represents a promising avenue for therapeutic development .

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